Tert-butyl piperidin-1-ylcarbamate
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Overview
Description
Tert-butyl piperidin-1-ylcarbamate, also known as TBPIP, is a synthetic compound used in various scientific research applications. It is a derivative of piperidine with a tert-butyl group attached to the nitrogen atom. TBPIP has been used as a reagent in various organic synthesis reactions and as a catalyst in the production of various pharmaceuticals. It is also used in the synthesis of various peptides and peptidomimetics. In addition, TBPIP has been used in the study of biochemical and physiological effects of various compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Tert-butyl piperidin-1-ylcarbamate involves the reaction of tert-butyl carbamate with piperidine in the presence of a catalyst. The resulting product is then purified to obtain the final compound.
Starting Materials
Tert-butyl carbamate, Piperidine, Catalyst
Reaction
Mix Tert-butyl carbamate and Piperidine in a solvent, Reflux, Formation of Tert-butyl piperidine-1-ylcarbamate.
Purify the product, Crystallization or chromatography, Obtain pure Tert-butyl piperidine-1-ylcarbamate.
Scientific Research Applications
Tert-butyl piperidin-1-ylcarbamate has been used in various scientific research applications, such as organic synthesis, peptide synthesis, and drug discovery. It has been used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds and nucleosides. It has also been used as a catalyst in the production of various pharmaceuticals. In addition, Tert-butyl piperidin-1-ylcarbamate has been used in the synthesis of various peptides and peptidomimetics. Furthermore, it has been used in the study of biochemical and physiological effects of various compounds.
Mechanism Of Action
Tert-butyl piperidin-1-ylcarbamate acts as a catalyst in organic synthesis reactions. It is able to activate molecules, such as nucleophiles, by providing a nucleophilic environment. This allows for the formation of new bonds between molecules, resulting in the synthesis of various heterocyclic compounds and nucleosides. In addition, Tert-butyl piperidin-1-ylcarbamate has been shown to be a useful catalyst in the production of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
Biochemical And Physiological Effects
Tert-butyl piperidin-1-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-cancer activity. Furthermore, it has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
The use of Tert-butyl piperidin-1-ylcarbamate in lab experiments has several advantages. It is an effective catalyst in organic synthesis reactions and is able to activate molecules, allowing for the formation of new bonds. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, its activity can be affected by temperature and pH.
Future Directions
There are a number of potential future directions for the use of Tert-butyl piperidin-1-ylcarbamate. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. In addition, it could be used in the study of biochemical and physiological effects of various compounds. Furthermore, it could be used in the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, it could be used in the development of new catalysts for organic synthesis reactions.
properties
IUPAC Name |
tert-butyl N-piperidin-1-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOQDDDDFBHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395289 |
Source
|
Record name | tert-butyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl piperidin-1-ylcarbamate | |
CAS RN |
126216-45-3 |
Source
|
Record name | tert-butyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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